Radical Chain Transfer Efficiency: 1,3-Diphenylpropene vs. 1,2-Diphenylpropene and Allylbenzene in MMA Polymerization
In radical polymerization of methyl methacrylate (MMA) at 60 °C, 1,3-diphenylpropene (1,3-DPP) demonstrates significantly higher chain transfer activity than its 1,2-isomer or allylbenzene. Relative reactivities toward the benzoyloxy radical are reported as MMA:1, 1,3-DPP:8, and 1,2-DPP:28, establishing that 1,3-DPP captures initiating radicals approximately 3.5 times more effectively than 1,2-DPP [1]. Furthermore, 1,3-DPP acts as a powerful retarder and transfer agent, whereas 1,2-DPP exhibits almost no effect on polymerization rate and is only a weak transfer agent [2].
| Evidence Dimension | Relative reactivity toward benzoyloxy radical |
|---|---|
| Target Compound Data | Relative reactivity = 8 |
| Comparator Or Baseline | 1,2-Diphenylpropene: relative reactivity = 28; Methyl methacrylate (MMA): relative reactivity = 1 |
| Quantified Difference | 1,3-DPP is 3.5-fold more reactive than 1,2-DPP toward benzoyloxy radical capture |
| Conditions | Polymerization of MMA initiated by benzoyl peroxide, 60 °C |
Why This Matters
For polymer chemists seeking precise control over molecular weight distribution and end-group functionality, 1,3-diphenylpropene provides a defined, intermediate level of chain transfer activity not achievable with the 1,2-isomer (negligible effect) or allylbenzene (moderate activity).
- [1] Bevington JC, Breuer SW, Huckerby TN. Studies of end-groups in poly(methyl methacrylate) prepared using benzoyl peroxide in the presence of diphenylpropenes. Eur Polym J. 1989;25(7-8):791-794. DOI: 10.1016/0014-3057(89)90228-0. View Source
- [2] Barson CA, Bevington JC, Hunt BJ. The effects of some phenyl derivatives of propene upon radical polymerizations. Polymer. 1998;39(6-7):1345-1350. View Source
